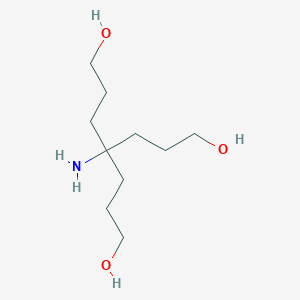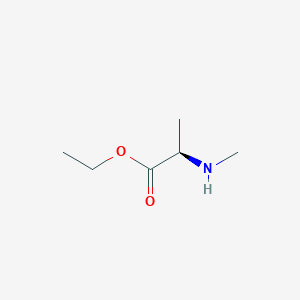
1-Boc-3-pyrrolidinecarbaldéhyde
Vue d'ensemble
Description
1-Boc-3-pyrrolidinecarbaldehyde (BPCA) is a synthetic organic compound that belongs to the family of pyrrolidinecarbaldehydes. It is a white, crystalline solid with a molecular weight of 134.19 g/mol and a melting point of 70-71°C. BPCA is an important building block used in the synthesis of many pharmaceuticals, agrochemicals, and other compounds. It is also used in the synthesis of various active pharmaceutical ingredients (APIs).
Applications De Recherche Scientifique
Réactif biochimique
“1-Boc-3-pyrrolidinecarbaldéhyde” est utilisé comme réactif biochimique . Les réactifs biochimiques sont des substances utilisées dans la recherche et l'analyse biochimiques. Ils jouent un rôle crucial dans le développement de nouveaux médicaments et dans l'avancement de la recherche médicale et biologique.
Synthèse organique
Ce composé est utilisé dans la synthèse organique . La synthèse organique est une méthode de préparation de composés organiques. C'est une science pratiquée par les chimistes et elle est utilisée dans la préparation de nombreux composés commercialement utiles.
Science des matériaux
Le composé est utilisé dans la recherche en science des matériaux . La science des matériaux implique l'étude des propriétés des matériaux, et c'est un domaine interdisciplinaire qui implique les propriétés de la matière et ses applications à divers domaines de la science et de l'ingénierie.
Chromatographie
Il est utilisé en chromatographie , une technique de laboratoire pour la séparation d'un mélange. Le mélange est dissous dans un fluide appelé phase mobile, qui le transporte à travers une structure contenant un autre matériau appelé phase stationnaire.
Chimie analytique
“this compound” est utilisé en chimie analytique . La chimie analytique étudie et utilise les instruments et les méthodes utilisés pour séparer, identifier et quantifier la matière.
Recherche pharmaceutique
Ce composé est utilisé dans la recherche pharmaceutique . La recherche pharmaceutique implique le développement de nouveaux médicaments et thérapies. Les propriétés du composé peuvent être étudiées pour des applications médicinales potentielles.
Safety and Hazards
The compound has been classified under the GHS07 hazard class . The hazard statements associated with it are H302, H315, H319, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and rinsing cautiously with water for several minutes in case of eye contact (P305+P351+P338) .
Propriétés
IUPAC Name |
tert-butyl 3-formylpyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c1-10(2,3)14-9(13)11-5-4-8(6-11)7-12/h7-8H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWLADVOODHZCFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59379-02-1 | |
| Record name | (+/-)-1-(tert-Butoxycarbonyl)pyrrolidine-3-carboxaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details









Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-Oxatetracyclo[5.2.2.01,6.02,4]undecane](/img/structure/B54370.png)




![2,3,5,6-Tetrabromothieno[3,2-b]thiophene](/img/structure/B54379.png)


![5-fluoro-2-methyl-1H-benzo[d]imidazole](/img/structure/B54385.png)
![2-Amino-7-methyl-5,7-dihydro-6H-[1,3]thiazolo[5,4-f]indol-6-one](/img/structure/B54387.png)
